molecular formula C8H15F3O B156438 (S)-1,1,1-Trifluorooctan-2-ol CAS No. 129443-08-9

(S)-1,1,1-Trifluorooctan-2-ol

Cat. No.: B156438
CAS No.: 129443-08-9
M. Wt: 184.2 g/mol
InChI Key: INAIBHXNHIEDAM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,1,1-Trifluorooctan-2-ol is a useful research compound. Its molecular formula is C8H15F3O and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Hepatic Gene Expression

  • Research on rats treated with fluorinated compounds related to (S)-1,1,1-Trifluorooctan-2-ol showed significant changes in hepatic gene expression. This study is crucial for understanding the effects of these compounds on liver function and metabolic processes (Nilsen et al., 2008).

Estrogen-Like Properties of Fluorotelomer Alcohols

  • Some fluorotelomer alcohols, chemically related to this compound, have been found to exhibit estrogen-like properties. This finding is significant in the context of endocrine disruption and potential health impacts (Maras et al., 2005).

Biotransformation in Plant Cell Cultures

  • Cell suspension cultures of Nicotiana tabacum were used to study the biotransformation of compounds related to this compound. This research provides insights into the metabolic pathways and environmental fate of such compounds (Hamada et al., 1994).

Synthesis and Chemical Applications

  • Studies have explored the highly stereocontrolled synthesis of related fluorinated compounds, highlighting the potential applications in chemical synthesis and industrial processes (Shimizu et al., 1996).

Environmental and Health Concerns

  • Several studies have raised concerns about the environmental persistence and potential health effects of fluorinated compounds, including those related to this compound. Understanding their distribution and impact is crucial for assessing environmental and public health risks (Lindstrom et al., 2011).

Neuroendocrine Effects

  • Research on rats has indicated that perfluorooctane sulfonate, a related compound, can affect the neuroendocrine system. This study contributes to the understanding of the neurological impact of such substances (Austin et al., 2003).

Enantioselective Synthesis

  • The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols has been achieved, indicating potential applications in pharmaceuticals and fine chemical manufacturing (Kuroki et al., 2000).

Diffusion Coefficients in Water

  • The study of diffusion coefficients of fluorinated surfactants in water provides essential data for understanding their behavior in aqueous environments, which is vital for environmental risk assessment (Pereira et al., 2014).

Worker Serum Concentrations and Medical Surveillance

  • Epidemiological assessments have been conducted to understand the concentration of related fluorinated compounds in workers and their potential health implications (Olsen et al., 2003).

Estrogenic Effects for Human Estrogen Receptor Isoforms

  • Further investigation into the estrogenic effects of fluorotelomer alcohols, similar to this compound, has been conducted to understand their interaction with human estrogen receptor isoforms (Ishibashi et al., 2007).

Developmental Toxicity Studies

  • The developmental toxicity of perfluoroalkyl acids and derivatives, including those related to this compound, has been reviewed to assess the potential risk to human health and the environment (Lau et al., 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological macromolecules .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. It includes information on safe handling, storage, and disposal practices .

Future Directions

This involves understanding the current limitations and potential future applications of the compound. It could involve studying ongoing research trends and identifying gaps in the current knowledge .

Properties

IUPAC Name

(2S)-1,1,1-trifluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAIBHXNHIEDAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426466
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129443-08-9
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,1,1-Trifluorooctan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1,1,1-Trifluorooctan-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-1,1,1-Trifluorooctan-2-ol
Reactant of Route 4
Reactant of Route 4
(S)-1,1,1-Trifluorooctan-2-ol
Reactant of Route 5
Reactant of Route 5
(S)-1,1,1-Trifluorooctan-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-1,1,1-Trifluorooctan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.